molecular formula C16H14ClN3O2S B2561629 N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286703-60-3

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2561629
CAS No.: 1286703-60-3
M. Wt: 347.82
InChI Key: RMNGRUSPLWLTCW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophene moiety: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions where the chlorophenyl group is introduced to the oxadiazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation, inflammation, or microbial growth.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide
  • **N-[(2-chlorophenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10-6-7-23-15(10)16-20-19-14(22-16)8-13(21)18-9-11-4-2-3-5-12(11)17/h2-7H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNGRUSPLWLTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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